molecular formula C5H7ClF6N2 B2516949 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride CAS No. 2378507-10-7

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride

Cat. No.: B2516949
CAS No.: 2378507-10-7
M. Wt: 244.57
InChI Key: FQNQDUOAZGIURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is a fluorinated organic compound with the molecular formula C5H6F6N2·HCl. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid.

    Amidation Reaction: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia or an amine.

    Formation of Hydrochloride Salt: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity allow for the exploration of new biochemical pathways and interactions.

Medicine

In medicine, fluorinated compounds are often investigated for their potential as pharmaceuticals. This compound may be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its high fluorine content makes it useful in the manufacture of fluoropolymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its biological and chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid
  • 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride
  • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Uniqueness

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is unique due to its specific structure, which combines a high degree of fluorination with an amidamide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQDUOAZGIURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.